molecular formula C7H6O3 B120756 2,4-Dihydroxybenzaldehyde CAS No. 95-01-2

2,4-Dihydroxybenzaldehyde

Cat. No. B120756
CAS RN: 95-01-2
M. Wt: 138.12 g/mol
InChI Key: IUNJCFABHJZSKB-UHFFFAOYSA-N
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Patent
US07622598B2

Procedure details

2,4-Dihydroxybenzaldehyde (1.39 g, 10.0 mmol), dodecanal (2.21 g, 12.0 mmol) and calcium chloride dehydrate (1.03 g, 7.0 mmol) were dissolved in methanol (21 ml), added with a potassium hydroxide methanol solution (1.0 M, 14 ml) at 0(C and stirred for 24 hours. The reaction mixture was made acidic with 1 M hydrochloric acid and extracted with ethyl acetate, and after post-treatment, the crude product (2.84 g) was purified by silica gel column chromatograophy (hexane:ethyl acetate=5:1) to obtain 2,4-dihydroxy-3-(1-hydroxy-dodecyl)benzaldehyde (colorless solid 1.65 g, yield 51%) and 2,4-dihydroxybenzaldehyde (552 mg, recovery 40%).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
potassium hydroxide methanol
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH:11](=[O:23])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[Cl-].[Ca+2].[Cl-].CO.[OH-].[K+].Cl>CO>[OH:1][C:2]1[C:9]([CH:11]([OH:23])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
2.21 g
Type
reactant
Smiles
C(CCCCCCCCCCC)=O
Name
Quantity
1.03 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
21 mL
Type
solvent
Smiles
CO
Step Two
Name
potassium hydroxide methanol
Quantity
14 mL
Type
reactant
Smiles
CO.[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
after post-treatment, the crude product (2.84 g) was purified by silica gel column chromatograophy (hexane:ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=C(C=O)C=CC(=C1C(CCCCCCCCCCC)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 51%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 51%
Name
Type
product
Smiles
OC1=C(C=O)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 552 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.